

Spectral Data Analysis of 1-Benzylpyrrolidine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Benzylpyrrolidine-2,5-dione*

Cat. No.: *B1295089*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **1-benzylpyrrolidine-2,5-dione**, also known as N-benzylsuccinimide. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive resource for the characterization of this compound.

Core Spectroscopic Data

The spectral data for **1-benzylpyrrolidine-2,5-dione** is summarized below. These values are compiled from typical spectral data for the functional groups present in the molecule and available reference spectra.

1H and 13C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
7.35 - 7.25	Multiplet	5H	Aromatic protons (C6H5)
4.65	Singlet	2H	Methylene protons (N-CH2)
2.70	Singlet	4H	Methylene protons (CO-CH2-CH2-CO)

13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ) [ppm]	Assignment
177.0	Carbonyl carbons (C=O)
135.8	Quaternary aromatic carbon (Cipso)
128.9	Aromatic carbons (Cortho, Cmeta)
128.3	Aromatic carbon (Cpara)
43.5	Methylene carbon (N-CH2)
28.5	Methylene carbons (CO-CH2-CH2-CO)

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Absorption Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Assignment
3030	Aromatic C-H stretch
2935	Aliphatic C-H stretch
1770, 1700	Asymmetric and symmetric C=O stretch (imide)
1410	CH ₂ bend
1180	C-N stretch
730, 695	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)
189	40
91	100
100	30
77	15

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

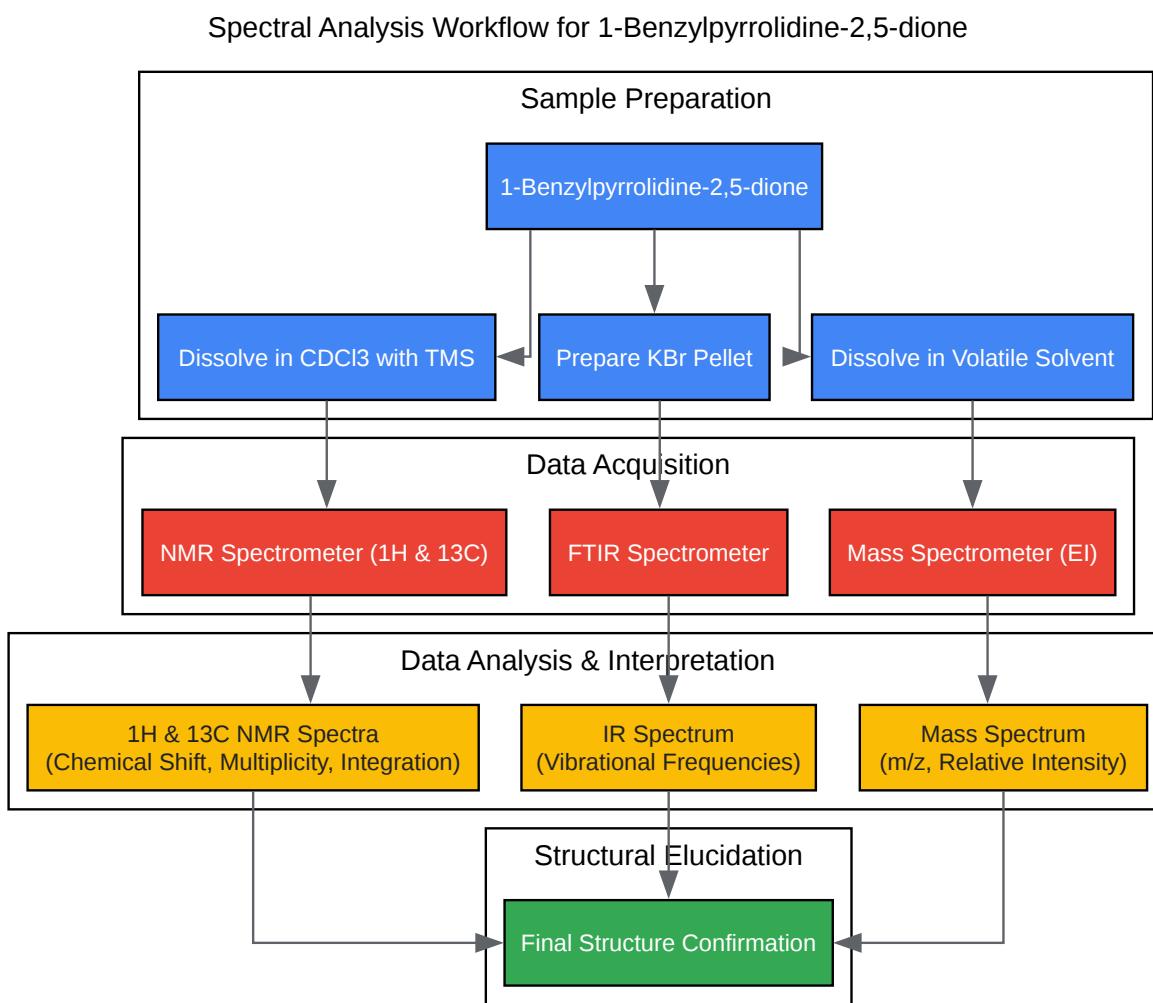
- Sample Preparation: A sample of **1-benzylpyrrolidine-2,5-dione** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

- Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on a 500 MHz spectrometer.
 - For ^1H NMR, the spectral width is set to 12 ppm, and 16 scans are acquired with a relaxation delay of 1 second.
 - For ^{13}C NMR, a proton-decoupled spectrum is obtained with a spectral width of 220 ppm. A total of 1024 scans are accumulated with a relaxation delay of 2 seconds.
- Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent signal of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **1-benzylpyrrolidine-2,5-dione** (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm^{-1} by co-adding 32 scans at a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **1-benzylpyrrolidine-2,5-dione** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph.
- Ionization: The sample is ionized using electron ionization (EI) with an electron energy of 70 eV.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

The logical flow of spectral data analysis, from sample preparation to structural elucidation, is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **1-benzylpyrrolidine-2,5-dione**.

In-Depth Spectral Interpretation

NMR Spectra Analysis

The ^1H NMR spectrum provides key structural information. The multiplet between 7.35 and 7.25 ppm, integrating to 5 protons, is characteristic of the monosubstituted benzene ring. The singlet at 4.65 ppm, integrating to 2 protons, is assigned to the methylene protons of the benzyl group (N-CH₂). The singlet at 2.70 ppm, with an integration of 4 protons, corresponds to the two equivalent methylene groups of the succinimide ring.

The ^{13}C NMR spectrum corroborates the structure. The signal at 177.0 ppm is indicative of the two equivalent imide carbonyl carbons. The aromatic carbons appear in the range of 128.3 to 135.8 ppm. The signal at 43.5 ppm is assigned to the benzylic methylene carbon, and the peak at 28.5 ppm corresponds to the two equivalent methylene carbons of the pyrrolidine-2,5-dione ring.

IR Spectrum Analysis

The IR spectrum displays characteristic absorption bands confirming the presence of the key functional groups. The strong absorptions at 1770 and 1700 cm⁻¹ are typical for the asymmetric and symmetric stretching vibrations of the imide carbonyl groups. The presence of the aromatic ring is confirmed by the C-H stretching vibration at 3030 cm⁻¹ and the out-of-plane bending vibrations at 730 and 695 cm⁻¹. The aliphatic C-H stretching is observed at 2935 cm⁻¹. The C-N stretching vibration is assigned to the band at 1180 cm⁻¹.

Mass Spectrum Analysis

The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 189, which corresponds to the molecular weight of **1-benzylpyrrolidine-2,5-dione** (C₁₁H₁₁NO₂). The most intense peak in the spectrum, the base peak, is observed at m/z 91. This fragment corresponds to the stable tropyl cation ([C₇H₇]⁺), formed by the cleavage of the benzylic C-N bond. Another significant fragment is seen at m/z 100, resulting from the loss of the benzyl group. The peak at m/z 77 is attributed to the phenyl cation ([C₆H₅]⁺). This fragmentation pattern is consistent with the proposed structure.

- To cite this document: BenchChem. [Spectral Data Analysis of 1-Benzylpyrrolidine-2,5-dione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295089#1-benzylpyrrolidine-2-5-dione-spectral-data-analysis-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com